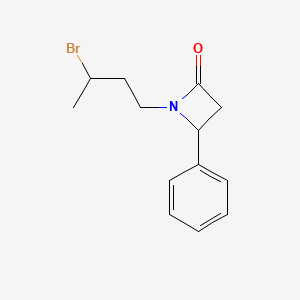
1-(3-Bromobutyl)-4-phenylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromobutyl)-4-phenylazetidin-2-one is an organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a bromobutyl group attached to the nitrogen atom of the azetidinone ring and a phenyl group attached to the carbon atom at the 4-position of the ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-(3-Bromobutyl)-4-phenylazetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the azetidinone ring, which can be derived from β-lactam precursors.
Bromination: The bromobutyl group is introduced through a bromination reaction, where a butyl group is substituted with a bromine atom.
Phenyl Group Introduction: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow chemistry and automated synthesis.
Análisis De Reacciones Químicas
1-(3-Bromobutyl)-4-phenylazetidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The azetidinone ring can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas for reduction, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Bromobutyl)-4-phenylazetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs, particularly those targeting bacterial infections and cancer.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromobutyl)-4-phenylazetidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromobutyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The phenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
1-(3-Bromobutyl)-4-phenylazetidin-2-one can be compared with other azetidinones and brominated compounds:
Azetidinones: Similar compounds include 1-(3-Chlorobutyl)-4-phenylazetidin-2-one and 1-(3-Iodobutyl)-4-phenylazetidin-2-one. These compounds differ in the halogen atom attached to the butyl group, which affects their reactivity and biological activity.
Brominated Compounds: Other brominated compounds, such as 1-Bromo-3-phenylpropane and 1-Bromo-4-phenylbutane, share the bromobutyl group but lack the azetidinone ring, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of the azetidinone ring and the bromobutyl group, which imparts distinct reactivity and potential for diverse applications.
Propiedades
Número CAS |
89044-71-3 |
|---|---|
Fórmula molecular |
C13H16BrNO |
Peso molecular |
282.18 g/mol |
Nombre IUPAC |
1-(3-bromobutyl)-4-phenylazetidin-2-one |
InChI |
InChI=1S/C13H16BrNO/c1-10(14)7-8-15-12(9-13(15)16)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |
Clave InChI |
DDAWDVCOGLGZDN-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN1C(CC1=O)C2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















